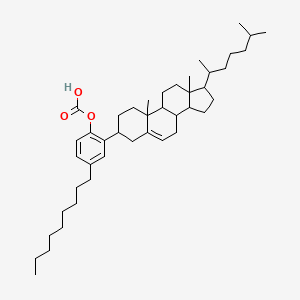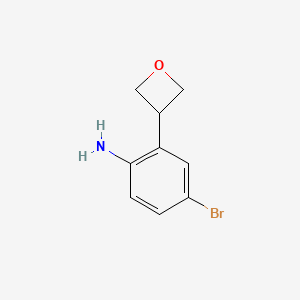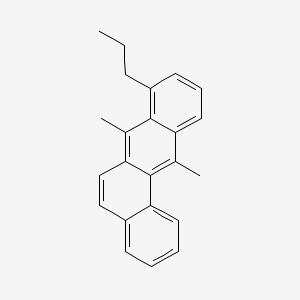
N-(tert-Butoxycarbonyl)-N-(2-tert-butoxy-2-oxoethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid typically involves the reaction of tert-butyl bromoacetate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: Removal of the Boc group results in the formation of the free amine.
Substitution: Depending on the nucleophile used, the major products can vary, but typically involve the replacement of the tert-butoxy group with the nucleophile.
Scientific Research Applications
2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amine site.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic procedures and can be selectively removed under acidic conditions. This selective deprotection allows for the stepwise synthesis of complex molecules, such as peptides, without interference from the amine group .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl (Boc) protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Fmoc protected amino acids: Another class of protecting groups used in peptide synthesis, which are removed under basic conditions.
Uniqueness
2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity during synthetic procedures. This dual protection allows for more complex synthetic routes and the formation of intricate molecular structures .
Properties
Molecular Formula |
C13H23NO6 |
|---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8-14(7-9(15)16)11(18)20-13(4,5)6/h7-8H2,1-6H3,(H,15,16) |
InChI Key |
QXZSLEMYHCTAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



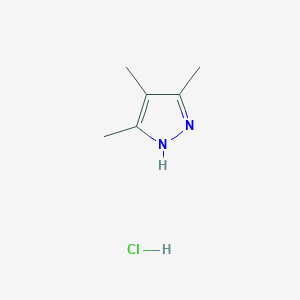
![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)


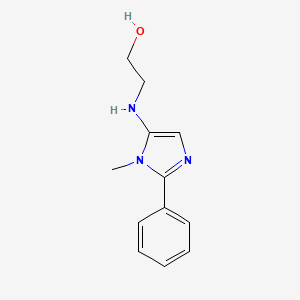
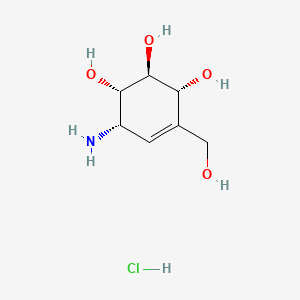
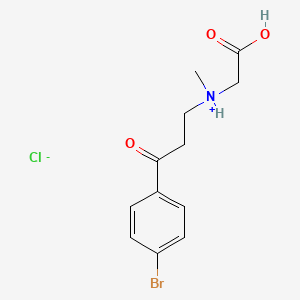
![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
![Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)
